molecular formula C16H12BrFN4O B10910869 (4Z)-4-{[(5-bromopyridin-2-yl)amino]methylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{[(5-bromopyridin-2-yl)amino]methylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10910869
M. Wt: 375.19 g/mol
InChI Key: SXPXWUISGJAWMN-UHFFFAOYSA-N
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Description

The compound (4Z)-4-{[(5-bromopyridin-2-yl)amino]methylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule featuring a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolone core. One common method includes the condensation of 4-fluorobenzaldehyde with 5-methyl-2,4-dihydro-3H-pyrazol-3-one under acidic conditions to form the intermediate. This intermediate is then reacted with 5-bromopyridin-2-ylamine in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting the bromine atom to other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

Medicinally, this compound is of interest for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways involved can vary, but typically include modulation of signaling pathways or inhibition of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{[(5-chloropyridin-2-yl)amino]methylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-4-{[(5-iodopyridin-2-yl)amino]methylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern, particularly the presence of the bromopyridine moiety. This substitution can significantly influence the compound’s reactivity and biological activity compared to its analogs.

By understanding the detailed properties and applications of (4Z)-4-{[(5-bromopyridin-2-yl)amino]methylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one , researchers can better explore its potential in various scientific fields.

Properties

Molecular Formula

C16H12BrFN4O

Molecular Weight

375.19 g/mol

IUPAC Name

4-[(5-bromopyridin-2-yl)iminomethyl]-2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H12BrFN4O/c1-10-14(9-20-15-7-2-11(17)8-19-15)16(23)22(21-10)13-5-3-12(18)4-6-13/h2-9,21H,1H3

InChI Key

SXPXWUISGJAWMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3=NC=C(C=C3)Br

Origin of Product

United States

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